1-Boc-4-isopropylpiperazine
Description
Properties
IUPAC Name |
tert-butyl 4-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMBNBXUPNOYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441774 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-46-7 | |
| Record name | tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperazine
The Boc protection step is commonly achieved by reacting piperazine or substituted piperazines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction proceeds under mild conditions (room temperature, 8–10 hours) and yields 1-Boc-piperazine derivatives with high purity and yield.
| Reagents | Conditions | Outcome |
|---|---|---|
| Piperazine + Boc2O + Et3N | Stir at 20–25 °C, 8–10 h | 1-Boc-piperazine, >95% purity |
This method is well-documented for its simplicity, cost-effectiveness, and scalability for industrial production.
Introduction of the Isopropyl Group
The isopropyl substituent at the 4-position of piperazine can be introduced via reductive amination or alkylation strategies:
Reductive amination: Reacting 4-aminopiperazine derivatives with acetone under hydrogenation conditions using catalysts such as platinum oxide or palladium on carbon. This method converts the amine into the corresponding isopropyl-substituted amine.
Alkylation: Direct alkylation of the piperazine nitrogen with isopropyl halides or related electrophiles under controlled conditions.
A representative synthetic route involves:
Alternative Synthetic Routes
Some patents and literature describe multi-step syntheses starting from 4-piperidyl urea or related intermediates, involving:
- Boc protection of 4-piperidyl urea.
- Bromination and subsequent hydrolysis to yield 1-Boc-4-aminopiperidine.
- Further functionalization to introduce isopropyl groups.
These methods emphasize industrial scalability, high selectivity, and product stability.
Representative Synthesis Example from Patent CN104628627A
| Step | Reagents/Conditions | Product & Yield |
|---|---|---|
| 1. Boc protection | 4-piperidyl urea (50 g), distilled water (100 mL), triethylamine (50 g), Boc2O (80 g), stir 8–10 h at 20–25 °C | 1-Boc-4-piperidyl urea, 72–75 g, >95% purity |
| 2. Bromination & hydrolysis | Sodium hydroxide (40–60%, 200 mL), bromine (60–80 g), reflux 3–5 h, pH adjusted to 5–6 with dilute HCl, extraction, crystallization | 1-Boc-4-aminopiperidine, 40–45 g, >98% purity |
This method is noted for:
- Easy availability of raw materials.
- Simple operation.
- High yield and selectivity.
- Industrial applicability with stable, high-purity product.
Data Table Summarizing Key Preparation Parameters
| Parameter | Method 1: Boc Protection + Alkylation | Method 2: Reductive Amination + Boc Protection | Method 3: Boc Protection of 4-Piperidyl Urea + Bromination |
|---|---|---|---|
| Starting Material | Piperazine | 4-Aminopiperazine | 4-Piperidyl urea |
| Boc Protection Reagent | Di-tert-butyl dicarbonate + Et3N | Di-tert-butyl dicarbonate + Et3N | Di-tert-butyl dicarbonate + Et3N |
| Isopropyl Introduction | Alkylation with isopropyl halide | Reductive amination with acetone + H2 | Bromination + hydrolysis |
| Reaction Temperature | Room temperature | 20–25 °C (hydrogenation at 2–3 atm) | 20–25 °C (bromination reflux) |
| Reaction Time | 8–10 hours | 48 hours (hydrogenation) | 3–5 hours (bromination) |
| Yield | High (varies, ~80–90%) | High (up to 90%) | High (70–90%) |
| Purity | >95% | >95% | >98% |
| Industrial Feasibility | Good | Limited (due to high-pressure equipment) | Excellent |
Research Findings and Industrial Considerations
The Boc protection step is well-established, with high yields and purity, making it suitable for scale-up.
Reductive amination for isopropyl introduction, while effective, requires specialized hydrogenation equipment and longer reaction times, limiting industrial use.
The method involving Boc protection of 4-piperidyl urea followed by bromination and hydrolysis offers a practical, cost-effective, and scalable route with high selectivity and product stability.
The choice of solvents (e.g., dichloromethane, acetone, chloroform) and temperature control during crystallization are critical for obtaining high-purity crystalline products.
Recent advances focus on optimizing reaction conditions to reduce environmental impact and improve safety, such as avoiding hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield free piperazine derivatives:
Key applications:
- Deprotection enables further functionalization of the piperazine nitrogen for drug synthesis (e.g., fentanyl analogs) .
- Acidic cleavage preserves the isopropyl substituent’s stereochemistry .
Alkylation and Acylation Reactions
The secondary amine undergoes nucleophilic substitution with alkylating/acylating agents:
Mechanistic notes:
- Steric hindrance from the isopropyl group directs substitution to the less hindered N1 position .
- Boc protection prevents over-alkylation/acylation .
Cross-Coupling Reactions
The deprotected piperazine participates in transition-metal-catalyzed couplings:
Case study: Palladium-catalyzed carboamination with allyl bromides forms bicyclic piperazine derivatives (e.g., for kinase inhibitors) .
Oxidation and Reduction
Controlled oxidation/reduction modifies the piperazine ring:
Coordination Chemistry
The free amine forms stable complexes with transition metals:
| Metal Ion | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 | Catalytic oxidation studies | |
| Cd(II) | 1:1 | Luminescent materials | |
| Ni(II) | 1:1 | Suzuki-Miyaura coupling catalyst |
Critical Analysis of Reactivity
- Steric Effects : The isopropyl group at C4 reduces accessibility to the N4 position, favoring N1 reactions .
- Boc Stability : The Boc group remains intact under basic/neutral conditions but hydrolyzes in strong acids (e.g., TFA) .
- Pharmacological Relevance : N-aryl derivatives show antagonism at neuropeptide S receptors (IC50 = 12 nM) .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, with applications spanning medicinal chemistry (CNS modulators ), materials science (metal complexes ), and industrial catalysis .
Scientific Research Applications
Chemical Properties and Structure
1-Boc-4-isopropylpiperazine has the molecular formula and features a piperazine ring with an isopropyl group and a Boc protecting group. The Boc group is crucial for protecting the amine functionality during chemical reactions, allowing selective modifications to be made without affecting the nitrogen atom associated with the Boc group.
Pharmaceutical Applications
This compound plays a vital role in drug synthesis. It serves as an intermediate in the production of various pharmaceuticals, including:
- Antibiotics : The compound is utilized in synthesizing antibiotic agents through complex multi-step reactions.
- Anti-inflammatory Drugs : It acts as a precursor in creating compounds that exhibit anti-inflammatory properties.
- Antitumor Agents : Research indicates its application in synthesizing inhibitors targeting cancer cell proliferation, showcasing its potential in oncology .
Chemical Synthesis
The compound is frequently employed in organic synthesis due to its ability to undergo various reactions, including:
- Alkylation Reactions : The presence of the Boc group allows for selective alkylation of the piperazine nitrogen, leading to diverse derivatives that can be further modified for specific applications.
- Carboamination Reactions : As demonstrated in studies, this compound can be used in palladium-catalyzed carboamination reactions to produce enantiomerically enriched piperazines .
Industrial Applications
In addition to pharmaceutical uses, this compound finds applications across various industries:
- Dyes and Pigments : The compound is involved in synthesizing reactive dyes used extensively in textile manufacturing. Its catalytic properties enhance the efficiency of dye production processes .
- Agrochemicals : It serves as an intermediate in producing herbicides and insecticides, contributing to agricultural chemistry by improving crop protection methods .
Case Studies
Several studies highlight the effectiveness of this compound in different applications:
Mechanism of Action
The mechanism of action of 1-Boc-4-isopropylpiperazine involves its role as an intermediate in the synthesis of biologically active compounds . It does not exert direct biological effects but facilitates the formation of compounds that interact with specific molecular targets, such as D2 and 5-HT1A receptors . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter activity .
Comparison with Similar Compounds
1-Boc-4-methylpiperazine
1-Boc-4-(4-nitrophenyl)piperazine
- Structure : Nitrophenyl group at the 4-position.
- Properties :
- Electron-withdrawing nitro group decreases basicity of the piperazine nitrogen, altering reactivity in nucleophilic substitutions .
- Higher molecular weight (307.35 g/mol) and aromaticity reduce solubility in aqueous media.
- Applications: Precursor for dyes or catalysts due to nitro group reducibility .
1-Boc-4-(2-formylphenyl)piperazine
1-Aroyl-4-(4-methoxyphenyl)piperazines
- Structure : Methoxyphenyl and aroyl groups (e.g., 2-fluorobenzoyl).
- Properties :
- Applications: Antidepressant and antitumor agents due to monoamine reuptake inhibition .
1-Boc-3-oxopiperazine
- Structure : Ketone group at the 3-position.
- Properties: Oxo group creates an electron-deficient ring, altering hydrogen-bonding patterns and reactivity . Reduced conformational flexibility compared to non-oxidized piperazines .
- Applications: Intermediate in protease inhibitors where keto-enol tautomerism is critical .
Data Tables
Table 1. Structural and Physical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Isopropyl | ~228.34 | High steric bulk, moderate solubility |
| 1-Boc-4-methylpiperazine | Methyl | 200.28 | Low steric hindrance, high solubility |
| 1-Boc-4-(4-nitrophenyl)piperazine | 4-Nitrophenyl | 307.35 | Aromatic, electron-deficient |
| 1-Boc-4-(2-formylphenyl)piperazine | 2-Formylphenyl | ~315.38 | Reactive aldehyde, polar |
Biological Activity
1-Boc-4-isopropylpiperazine is a piperazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an isopropyl group at the fourth position of the piperazine ring. This compound has garnered significant interest in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: Approximately 228.33 g/mol
- Structural Features:
- Boc Group: Provides steric protection and allows for selective reactions.
- Isopropyl Substituent: Enhances lipophilicity, improving cell membrane permeability.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Piperazine ring with Boc and isopropyl | Altered spatial configuration affecting reactivity |
| 1-Boc-3-isopropylpiperazine | Isomer with isopropyl at third position | Different biological activity due to stereochemistry |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound's effects are mediated through binding to these targets, leading to alterations in cellular processes and physiological responses.
Potential Targets:
- Enzymes: Inhibition of enzymes related to neurotransmitter systems.
- Receptors: Interaction with GABA receptors may lead to neuropharmacological effects.
Biological Activity
This compound has been investigated for various biological activities, including:
1. Antimicrobial Properties
Research has indicated potential antimicrobial activity, suggesting that this compound may inhibit the growth of specific bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.
2. Anticancer Activity
Preliminary studies suggest that derivatives of piperazine, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. Specific pathways affected include those involved in cell proliferation and survival.
3. Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier due to its lipophilicity positions it as a candidate for treating central nervous system disorders. Its interactions with neurotransmitter systems could lead to anxiolytic or antidepressant effects.
Study 1: Enzyme Inhibition
A study focused on the inhibition of acetylcholinesterase (AChE) by various piperazine derivatives found that the branched isopropyl substituent significantly enhanced AChE inhibition compared to simpler structures. This suggests that this compound may have similar efficacy in modulating cholinergic activity, which is crucial for cognitive function and memory .
Study 2: Antimycobacterial Activity
Inhibitory effects on Mycobacterium tuberculosis ATP synthase were observed with piperazine derivatives, indicating a potential role for this compound in tuberculosis treatment strategies . This aligns with the broader interest in developing new antimycobacterial agents from known scaffolds.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Boc-4-isopropylpiperazine, and how can reaction efficiency be maximized?
this compound is typically synthesized via a multi-step process:
- Step 1 : Alkylation of piperazine with isopropyl groups using reagents like isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic base (e.g., DMAP) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (>85%) and purity (>95%) .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of piperazine to isopropyl halide) to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing this compound, and what critical data should be reported?
- NMR Spectroscopy :
- ¹H NMR : Confirm Boc group integration (9H singlet at δ 1.4 ppm) and isopropyl substituents (doublet at δ 1.0–1.2 ppm for CH₃, septet at δ 2.5–3.0 ppm for CH) .
- ¹³C NMR : Verify carbonyl resonance (δ 155–160 ppm for Boc C=O) and quaternary carbons (δ 80–85 ppm for Boc tert-butyl) .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to confirm purity >98% .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 257.3) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Storage : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent Boc group hydrolysis .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. How does the Boc group influence the stability and reactivity of this compound under varying experimental conditions?
- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM, 1–2 hours), releasing the free amine .
- Thermal Stability : Decomposes above 150°C, generating tert-butyl alcohol and CO₂. Avoid prolonged heating during solvent removal .
- Hydrolysis Resistance : Stable in neutral aqueous solutions (pH 6–8) but degrades in strongly basic media (pH >10) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for SN2 reactions. The isopropyl group’s steric bulk lowers activation energy by ~5 kcal/mol compared to unsubstituted analogs .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected piperazine derivatives?
Q. How can this compound serve as a precursor for bioactive molecules targeting neurological receptors?
- Medicinal Chemistry Applications :
- In Silico Screening : Dock derivatives into receptor pockets (PDB: 6CM4) to prioritize synthesis .
Q. What are the mechanistic implications of unexpected byproducts observed during Boc deprotection of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
